
5-Fluoronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a fluorine atom at the 5th position of the naphthalene ring and two carbonyl groups at the 1st and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the fluorination of naphthalene-1,4-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Fluoronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
5-Fluoronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Fluoronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its ability to form covalent bonds with nucleophiles makes it a useful tool in studying protein-ligand interactions.
類似化合物との比較
Similar Compounds
Naphthalene-1,4-dione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Hydroxynaphthalene-1,4-dione: Contains a hydroxyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Fluoronaphthalene-1,4-dione is unique due to the presence of the fluorine atom, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
62784-46-7 |
|---|---|
分子式 |
C10H5FO2 |
分子量 |
176.14 g/mol |
IUPAC名 |
5-fluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChIキー |
AIVWISHCJSZPPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
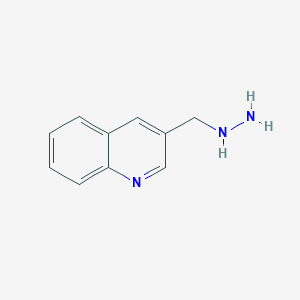
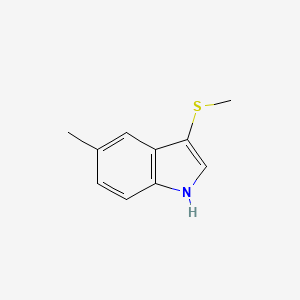
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)
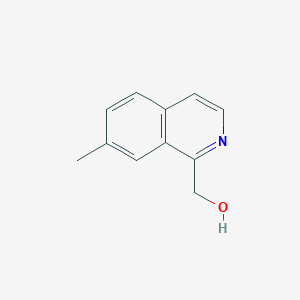
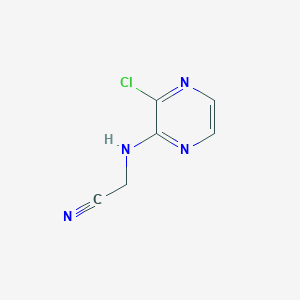
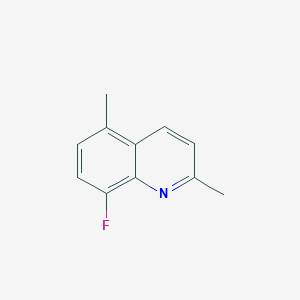

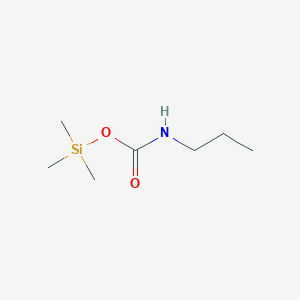
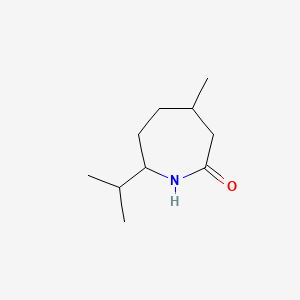
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
